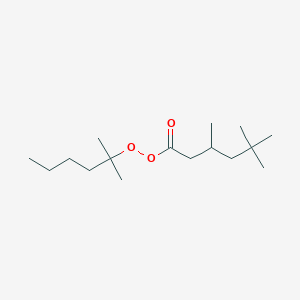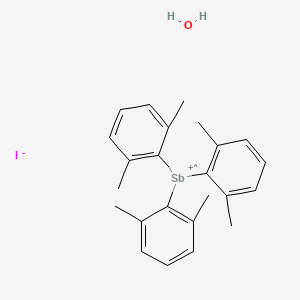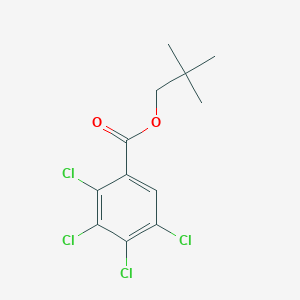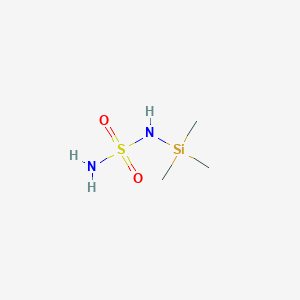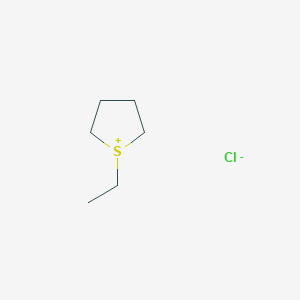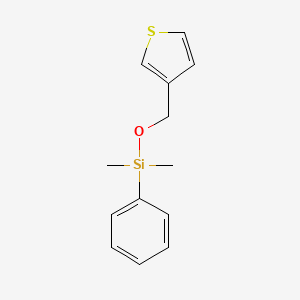
Silane, dimethylphenyl(3-thienylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dimethylphenyl(3-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to a dimethylphenyl group and a 3-thienylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl(3-thienylmethoxy)- typically involves the reaction of dimethylphenylsilane with 3-thienylmethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Silane, dimethylphenyl(3-thienylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The compound can participate in substitution reactions where the thienylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the reagents used.
科学的研究の応用
Silane, dimethylphenyl(3-thienylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as coatings and adhesives due to its unique bonding properties.
作用機序
The mechanism of action of Silane, dimethylphenyl(3-thienylmethoxy)- involves its ability to form stable bonds with other molecules through its silicon atom. This bonding capability allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery and material science.
類似化合物との比較
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the thienylmethoxy group.
Trimethylsilyl derivatives: Commonly used in organic synthesis but have different functional groups.
Phenylsilanes: A broader category that includes various phenyl-substituted silanes.
Uniqueness
Silane, dimethylphenyl(3-thienylmethoxy)- is unique due to the presence of the 3-thienylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with other molecules are required.
特性
CAS番号 |
117657-61-1 |
|---|---|
分子式 |
C13H16OSSi |
分子量 |
248.42 g/mol |
IUPAC名 |
dimethyl-phenyl-(thiophen-3-ylmethoxy)silane |
InChI |
InChI=1S/C13H16OSSi/c1-16(2,13-6-4-3-5-7-13)14-10-12-8-9-15-11-12/h3-9,11H,10H2,1-2H3 |
InChIキー |
XTLNDKQHEANWMQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)OCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



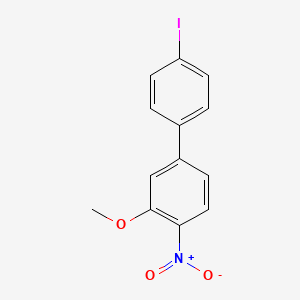

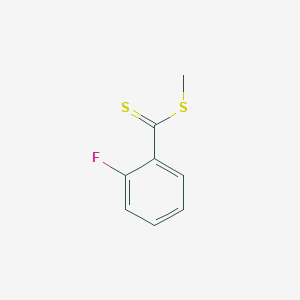

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
